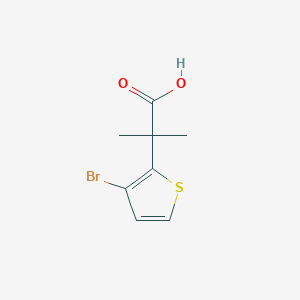
2-(3-Bromothiophen-2-yl)-2-methylpropanoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Bromothiophen-2-yl)-2-methylpropanoic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of a bromine atom and a methyl group on the thiophene ring makes this compound particularly interesting for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromothiophen-2-yl)-2-methylpropanoic acid typically involves the bromination of thiophene followed by the introduction of a propanoic acid moiety. One common method involves the bromination of thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The brominated thiophene is then subjected to a Friedel-Crafts acylation reaction with propanoic acid or its derivatives to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce the bromine and propanoic acid groups in a controlled manner .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Bromothiophen-2-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiophene derivatives without the bromine atom.
Substitution: Thiophene derivatives with various functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
2-(3-Bromothiophen-2-yl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of organic semiconductors and materials for electronic devices
Wirkmechanismus
The mechanism of action of 2-(3-Bromothiophen-2-yl)-2-methylpropanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and the thiophene ring can enhance its binding affinity and specificity towards certain targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromothiophene: Lacks the propanoic acid moiety, making it less versatile for certain applications.
3-Bromothiophene-2-carboxylic acid: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
2-Methylthiophene: Lacks the bromine atom, resulting in different chemical properties and reactivity.
Uniqueness
2-(3-Bromothiophen-2-yl)-2-methylpropanoic acid is unique due to the combination of the bromine atom, thiophene ring, and propanoic acid moiety. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Eigenschaften
Molekularformel |
C8H9BrO2S |
|---|---|
Molekulargewicht |
249.13 g/mol |
IUPAC-Name |
2-(3-bromothiophen-2-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C8H9BrO2S/c1-8(2,7(10)11)6-5(9)3-4-12-6/h3-4H,1-2H3,(H,10,11) |
InChI-Schlüssel |
ATQGQXSKUBKLKK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=C(C=CS1)Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


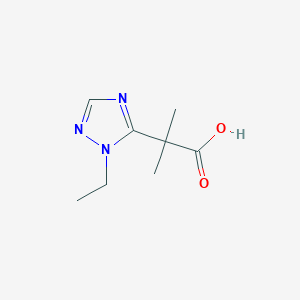
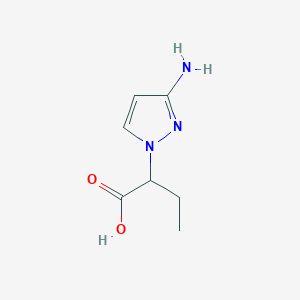
![6-Methyl-N-[1-(thiophen-2-yl)ethyl]pyridin-3-amine](/img/structure/B13301262.png)
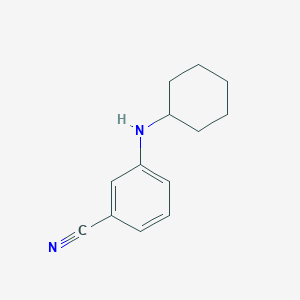

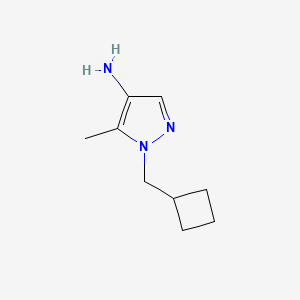
![4-bromo-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13301282.png)
![2-{[1-(Propan-2-yl)piperidin-4-yl]amino}propane-1,3-diol](/img/structure/B13301287.png)
![(2-Methylpentan-3-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine](/img/structure/B13301288.png)
![3-[(4-Bromothiophen-2-yl)methoxy]azetidine](/img/structure/B13301294.png)
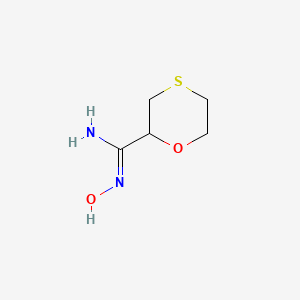
![N-{2-[(thian-3-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13301319.png)

![1-[(3,5-Dichloro-2-pyridyl)oxy]-2-methyl-propan-2-amine](/img/structure/B13301326.png)
